molecular formula C13H14N2OS2 B5889226 N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea

N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea

Cat. No. B5889226
M. Wt: 278.4 g/mol
InChI Key: SPKRPUVJDKPJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea, also known as MTU, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a thiourea derivative that has been synthesized using a variety of methods, and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in redox signaling and has been implicated in cancer progression. Additionally, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and has been implicated in various diseases.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. It has been shown to have anti-tumor effects in various cancer cell lines, and has been investigated as a potential treatment for breast cancer, lung cancer, and other types of cancer. Additionally, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to have antiviral activity against HIV-1, and has been studied as a potential treatment for viral infections.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for use in lab experiments, including its high purity and good solubility in water and organic solvents. Additionally, it has been shown to have low toxicity and good stability under a range of conditions. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are many potential future directions for research on N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea, including further investigation of its mechanism of action and potential applications in cancer research and drug development. Additionally, there is a need for further studies on the safety and toxicity of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea, as well as its potential interactions with other drugs and compounds. Furthermore, there is a need for the development of new and improved methods for the synthesis of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea, which could help to reduce its cost and increase its availability for research purposes.

Synthesis Methods

N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-methoxyaniline with thiophosgene, followed by reaction with potassium thiocyanate. Another method involves the reaction of 2-methoxyaniline with thioacetic acid, followed by reaction with thionyl chloride and potassium thiocyanate. These methods have been shown to produce high yields of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea with good purity.

Scientific Research Applications

N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential applications in scientific research, particularly in the areas of cancer research and drug development. It has been shown to have anti-tumor effects in vitro and in vivo, and has been investigated as a potential treatment for various types of cancer. Additionally, N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has been shown to have antiviral activity against HIV-1, and has been studied as a potential treatment for viral infections.

properties

IUPAC Name

1-(2-methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-16-12-7-3-2-6-11(12)15-13(17)14-9-10-5-4-8-18-10/h2-8H,9H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKRPUVJDKPJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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